molecular formula C22H18N2O4 B14984863 3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one

3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B14984863
M. Wt: 374.4 g/mol
InChI Key: UTMINIKODQTLIQ-UHFFFAOYSA-N
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Description

3-{[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. These intermediates are then coupled with the chromenone moiety under specific reaction conditions. Common reagents used in these reactions include hydrazine hydrate, ethanol, and aqueous HCl . The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one is unique due to its combination of a benzoxazole ring, a piperidine ring, and a chromenone structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The presence of the chromenone moiety, in particular, contributes to its potential as a therapeutic agent and its applications in materials science.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H18N2O4/c25-21(16-13-15-5-1-3-7-18(15)28-22(16)26)24-11-9-14(10-12-24)20-23-17-6-2-4-8-19(17)27-20/h1-8,13-14H,9-12H2

InChI Key

UTMINIKODQTLIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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